4-Difluoromethoxy-2-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Difluoromethoxy-2-nitropyridine is a chemical compound belonging to the class of nitropyridines It is characterized by the presence of a difluoromethoxy group (-OCHF2) and a nitro group (-NO2) attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
For example, 4-hydroxy-3-nitropyridine can be treated with phosphorus oxychloride (POCl3) and potassium fluoride (KF) to yield 4-difluoromethoxy-2-nitropyridine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often employ optimized reaction conditions to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Difluoromethoxy-2-nitropyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 4-difluoromethoxy-2-aminopyridine.
Substitution: Various substituted pyridines can be formed depending on the nucleophile used in the substitution reaction.
Wissenschaftliche Forschungsanwendungen
4-Difluoromethoxy-2-nitropyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and difluoromethoxy groups.
Wirkmechanismus
The mechanism of action of 4-Difluoromethoxy-2-nitropyridine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through its nitro and difluoromethoxy groups. These interactions can modulate the activity of the target proteins, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-nitropyridine: Similar to 4-Difluoromethoxy-2-nitropyridine but with a single fluorine atom instead of a difluoromethoxy group.
4-Difluoromethoxy-3-hydroxybenzaldehyde: Contains a difluoromethoxy group and a hydroxy group on a benzaldehyde ring.
Uniqueness
This compound is unique due to the presence of both a difluoromethoxy group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C6H4F2N2O3 |
---|---|
Molekulargewicht |
190.10 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-4-1-2-9-5(3-4)10(11)12/h1-3,6H |
InChI-Schlüssel |
OMPZVTSNMRYDHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1OC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.